molecular formula C25H34ClN3O2S B2516181 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride CAS No. 1216981-26-8

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride

Cat. No.: B2516181
CAS No.: 1216981-26-8
M. Wt: 476.08
InChI Key: KFYXBOYITIVTLL-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a methyl group at position 6 and a pentyloxy chain at position 4 of the benzamide moiety. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzothiazole scaffold plays a critical role.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-pentoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2S.ClH/c1-5-6-7-17-30-21-12-10-20(11-13-21)24(29)28(16-8-15-27(3)4)25-26-22-14-9-19(2)18-23(22)31-25;/h9-14,18H,5-8,15-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYXBOYITIVTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H31ClN3O2SC_{18}H_{31}ClN_{3}O_{2}S. It features a benzamide core with a thiazole ring, which contributes to its unique biological properties. The presence of a dimethylamino propyl group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₃₁ClN₃O₂S
Molecular Weight396.96 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Receptor Binding : Studies suggest that it could bind to various receptors, modulating signaling pathways that regulate cell proliferation and apoptosis.

Structure-Activity Relationships (SAR)

The structural components of the compound play a crucial role in its biological activity. Variations in the functional groups attached to the benzamide or thiazole rings can significantly influence the compound's efficacy and selectivity.

Structural FeatureInfluence on Activity
Dimethylamino GroupEnhances solubility and receptor affinity
Thiazole RingCritical for binding interactions
Pentyloxy GroupModulates lipophilicity and membrane penetration

Case Studies and Research Findings

Recent studies have demonstrated the potential of this compound in various therapeutic contexts:

  • Anti-inflammatory Activity : In vitro assays have shown that this compound significantly reduces the secretion of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
  • Cancer Research : Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis through caspase activation . Further investigations into its mechanism revealed that it may interfere with the NF-kB signaling pathway, which is often upregulated in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Alkoxy Chain Variations

Compounds in (entries 9–12) share a benzamide backbone with alkoxy substituents of varying lengths (butoxy, isobutoxy, pentyloxy, hexyloxy). These analogs highlight the impact of alkoxy chain length on physicochemical properties:

  • Pentyloxy vs.
  • Substituent positioning : The 4-pentyloxy group in the target compound may optimize spatial alignment with hydrophobic binding pockets compared to shorter or branched chains in analogs .

Table 1: Comparison of Alkoxy-Substituted Benzamides

Compound Name Alkoxy Chain Key Structural Features Reference
Target Compound Pentyloxy 6-methylbenzothiazole, dimethylaminopropyl -
N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]-...} Pentyloxy Peptide-like backbone, hydroxy-phenyl
N-(6-ethoxybenzo[d]thiazol-2-yl)-...HCl Ethoxy Piperidinyl sulfonyl group
Benzothiazole Derivatives with Heterocyclic Modifications

and list compounds with benzothiazole or thiazolo[5,4-b]pyridine cores. Key differences include:

  • 6-Methylbenzothiazole vs.
  • Sulfonyl vs. alkoxy groups : The sulfonyl moiety in ’s analog introduces strong electron-withdrawing effects, which may alter electronic distribution and reactivity compared to the alkoxy group in the target compound .

Table 2: Benzothiazole-Based Analogues

Compound Name Substituent on Benzothiazole Additional Functional Groups Reference
Target Compound 6-methyl 4-pentyloxy, dimethylaminopropyl -
863595-16-8 () Thiazolo[5,4-b]pyridin-2-yl Sulfonamide, methylphenyl
1322030-57-8 () 6-ethoxy Piperidinyl sulfonyl, dimethylaminoethyl
Pharmacological Implications

The dimethylamino group may further enhance binding to acidic residues in active sites, a feature absent in simpler analogs like those in .

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